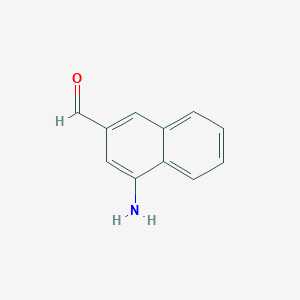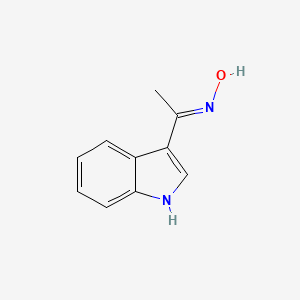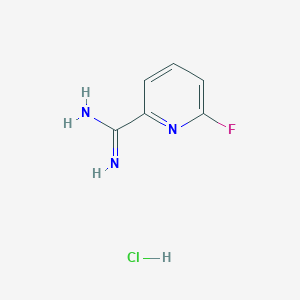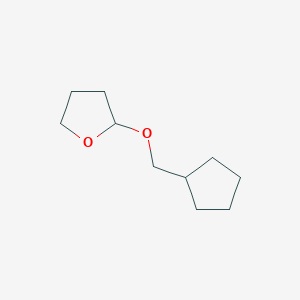
2-(Cyclopentylmethoxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Cyclopentylméthoxy)tétrahydrofurane est un composé organique de formule moléculaire C10H18O2 et de masse moléculaire 170,25 g/mol Il s'agit d'un dérivé du tétrahydrofurane, caractérisé par un groupe cyclopentylméthoxy lié au cycle tétrahydrofurane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(Cyclopentylméthoxy)tétrahydrofurane implique généralement la réaction du cyclopentylméthanol avec le tétrahydrofurane dans des conditions spécifiques. Une méthode courante est la synthèse d'éther de Williamson, où le cyclopentylméthanol réagit avec le tétrahydrofurane en présence d'une base forte telle que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu). La réaction est généralement effectuée dans un solvant aprotique tel que le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF) lui-même .
Méthodes de production industrielle : La production industrielle de 2-(Cyclopentylméthoxy)tétrahydrofurane peut impliquer des procédés en continu afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité de la synthèse. Des méthodes industrielles spécifiques sont souvent exclusives et peuvent varier d'un fabricant à l'autre .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(Cyclopentylméthoxy)tétrahydrofurane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Réactifs et conditions courantes :
Oxydation : KMnO4, CrO3, H2SO4
Réduction : LiAlH4, NaBH4, H2/Pd-C
Substitution : NaH, KOtBu, halogénures, amines
Principaux produits formés :
Oxydation : Cétones, acides carboxyliques
Réduction : Alcools, alcanes
Substitution : Divers dérivés tétrahydrofurane substitués.
Applications De Recherche Scientifique
Le 2-(Cyclopentylméthoxy)tétrahydrofurane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme solvant et réactif en synthèse organique, en particulier pour la formation de molécules et d'intermédiaires complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies et des interactions biologiques en raison de sa similarité structurelle avec les molécules biologiquement actives.
Médecine : La recherche sur ses effets thérapeutiques potentiels et ses interactions avec les cibles biologiques est en cours.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de produits chimiques de spécialité
5. Mécanisme d'action
Le mécanisme d'action du 2-(Cyclopentylméthoxy)tétrahydrofurane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Cette interaction peut influencer divers processus biologiques, notamment la transduction du signal, les voies métaboliques et l'expression des gènes .
Composés similaires :
Tétrahydrofurane (THF) : Un solvant courant avec une structure cyclique similaire, mais sans groupe cyclopentylméthoxy.
2-Méthyltétrahydrofurane (2-MeTHF) : Un solvant vert aux propriétés similaires, mais avec des substituants différents.
Éther méthylique de cyclopentyle (CPME) : Un autre solvant vert avec un groupe cyclopentyle, mais avec un emplacement différent de l'oxygène
Unicité : Le 2-(Cyclopentylméthoxy)tétrahydrofurane est unique en raison de son groupe substituant spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans des applications spécialisées où d'autres composés similaires peuvent ne pas convenir .
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylmethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, including signal transduction, metabolic pathways, and gene expression .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A common solvent with a similar ring structure but lacking the cyclopentylmethoxy group.
2-Methyltetrahydrofuran (2-MeTHF): A green solvent with similar properties but different substituents.
Cyclopentyl Methyl Ether (CPME): Another green solvent with a cyclopentyl group but different oxygen placement
Uniqueness: 2-(Cyclopentylmethoxy)tetrahydrofuran is unique due to its specific substituent group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(cyclopentylmethoxy)oxolane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(4-1)8-12-10-6-3-7-11-10/h9-10H,1-8H2 |
Clé InChI |
ROOUNHBATHPOFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)

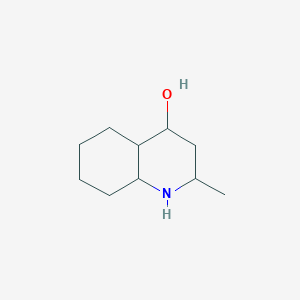
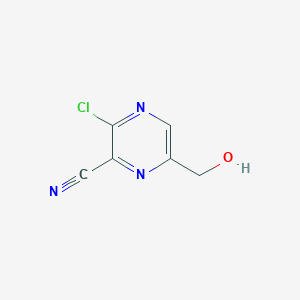

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)


